molecular formula C19H11N B11861508 Phenaleno[1,2,3-de]quinoline CAS No. 198-56-1

Phenaleno[1,2,3-de]quinoline

Cat. No.: B11861508
CAS No.: 198-56-1
M. Wt: 253.3 g/mol
InChI Key: VGGQEKHBLVKNIO-UHFFFAOYSA-N
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Description

Phenaleno[1,2,3-de]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a fused ring system that includes a phenalene and a quinoline moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenaleno[1,2,3-de]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline and glycerol in the presence of sulfuric acid and an oxidizing agent .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

Phenaleno[1,2,3-de]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Comparison with Similar Compounds

Phenaleno[1,2,3-de]quinoline can be compared with other quinoline derivatives such as:

    Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring system.

    Acridine: Contains three fused rings with nitrogen in the central ring.

Uniqueness

This compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its structure allows for greater stability and reactivity compared to simpler quinoline derivatives.

Properties

CAS No.

198-56-1

Molecular Formula

C19H11N

Molecular Weight

253.3 g/mol

IUPAC Name

5-azapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1(18),2,4,6,8,10(20),11,13,15(19),16-decaene

InChI

InChI=1S/C19H11N/c1-4-12-5-2-7-14-16-10-11-20-17-9-3-8-15(19(16)17)13(6-1)18(12)14/h1-11H

InChI Key

VGGQEKHBLVKNIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=NC5=CC=C4)C3=CC=C2

Origin of Product

United States

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